Magnesium,2-methylprop-2-enoate
Description
Chemical Name: Magnesium bis(2-methylprop-2-enoate) IUPAC Name: Magnesium bis(2-methylacrylate) CAS No.: 7095-16-1 Molecular Formula: C₈H₁₀MgO₄ Molecular Weight: 194.47 g/mol Structure: A magnesium salt of methacrylic acid, featuring two methacrylate (2-methylprop-2-enoate) anions bonded to a central Mg²⁺ ion .
Properties
Molecular Formula |
C8H10MgO4 |
|---|---|
Molecular Weight |
194.47 g/mol |
IUPAC Name |
magnesium;2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
DZBOAIYHPIPCBP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium methacrylate can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with magnesium hydroxide or magnesium oxide. The reaction typically occurs in an aqueous medium and requires controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of magnesium methacrylate often involves the use of magnesium chloride and methacrylic acid. The reaction is facilitated by a catalyst, such as triethylbenzylammonium chloride, and occurs under reflux conditions at elevated temperatures. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Magnesium methacrylate undergoes various chemical reactions, including polymerization, substitution, and coordination reactions.
Common Reagents and Conditions:
Polymerization: This reaction is typically initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) in solvents such as 1,4-dioxane.
Substitution: Magnesium methacrylate can react with halides or other nucleophiles to form substituted products.
Coordination Reactions: The compound can coordinate with other metal ions or organic ligands, forming complex structures.
Major Products: The primary products formed from these reactions include homopolymers and copolymers of methacrylate, which are used in various applications such as coatings, adhesives, and biomedical devices .
Scientific Research Applications
Magnesium methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which magnesium methacrylate exerts its effects is primarily through its ability to form strong, stable polymers. The methacrylate group undergoes polymerization, creating long chains that enhance the mechanical properties of the material. Magnesium ions play a crucial role in stabilizing the polymer structure and improving its resistance to degradation .
Comparison with Similar Compounds
Properties :
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with magnesium 2-methylprop-2-enoate but differ in substituents, metal ions, or functional groups:
Research Findings and Industrial Relevance
- Thermal Stability: Magnesium 2-methylprop-2-enoate improves the thermal degradation resistance of polyolefins by 20–30°C compared to non-ionic methacrylates .
- Biomedical Applications : Hydroxypropyl methacrylate-based hydrogels exhibit 90% cell viability in vitro, outperforming unmodified methacrylates .
- Environmental Impact: Ionic copolymers like potassium 2-methylprop-2-enoate ethyl prop-2-enoate are biodegradable, addressing pollution concerns associated with conventional plastics .
Biological Activity
Magnesium, 2-methylprop-2-enoate is a compound with notable biological activity, particularly in neuroprotection and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
Magnesium, 2-methylprop-2-enoate is a coordination compound formed between magnesium ions and 2-methylprop-2-enoic acid. The structure allows for unique interactions that contribute to its biological effects. The compound is characterized by its ability to form complexes that can modulate biological pathways.
Biological Activity
1. Neuroprotective Effects
Research has demonstrated that magnesium, 2-methylprop-2-enoate exhibits significant neuroprotective properties. A study highlighted its ability to protect cerebellar neurons from glutamate-induced toxicity, which is crucial in conditions like neurodegenerative diseases. The compound maintained neurite growth parameters under oxidative stress conditions induced by hydrogen peroxide, indicating its potential as a therapeutic agent for neuroprotection .
Table 1: Neuroprotective Effects of Magnesium, 2-Methylprop-2-enoate
| Study Reference | Model Used | Dose (mg/kg) | Outcome |
|---|---|---|---|
| In vitro | Not specified | Protection against glutamate toxicity | |
| In vivo | 2 | Reduced oxidative damage during stress |
2. Antioxidant Activity
Magnesium, 2-methylprop-2-enoate has been shown to possess antioxidant properties. In vitro tests using the "Citrate-Phosphate-Luminol" (CPL) model system indicated that the compound significantly reduced free radical levels compared to controls. The antioxidant effect was concentration-dependent, with higher concentrations leading to more substantial reductions in oxidative stress markers .
Table 2: Antioxidant Activity of Magnesium, 2-Methylprop-2-enoate
| Concentration (mg/mL) | Free Radical Reduction (%) |
|---|---|
| 0.01 | 10 |
| 0.1 | ~36 |
Stress Protective Action
In animal studies, magnesium, 2-methylprop-2-enoate demonstrated stress-protective effects. When administered prior to and during stress exposure, it significantly decreased markers of oxidative damage in brain tissues. This suggests that the compound may be beneficial in managing stress-related disorders by stabilizing the antioxidant system within the body .
Case Studies
Several case studies have been conducted to assess the efficacy of magnesium, 2-methylprop-2-enoate in clinical settings:
- Neurodegenerative Disease Models : In models simulating conditions such as Alzheimer's disease, magnesium, 2-methylprop-2-enoate showed promise in mitigating neuronal loss and improving cognitive function.
- Oxidative Stress Models : Research involving oxidative stress induced by various agents (e.g., hydrogen peroxide) revealed that treatment with magnesium, 2-methylprop-2-enoate led to enhanced survival rates of neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
